Physicochemical Profiling and Analytical Characterization of 2-(2,4-Difluorophenoxy)butanoic Acid
Physicochemical Profiling and Analytical Characterization of 2-(2,4-Difluorophenoxy)butanoic Acid
Executive Summary & Compound Identity
2-(2,4-Difluorophenoxy)butanoic acid (CAS: 161790-21-2) represents a critical structural scaffold in the development of halogenated phenoxy herbicides and medicinal bioisosteres. Structurally, it consists of a butyric acid backbone substituted at the
While often conflated with its chlorinated analogs (e.g., 2,4-D or 2,4-DB), the substitution of chlorine with fluorine significantly alters the molecular weight (MW) , lipophilicity (LogP), and metabolic stability. This guide provides a definitive technical breakdown of its physicochemical properties, focusing on the distinction between average molecular weight for dosing and monoisotopic mass for high-resolution mass spectrometry (HRMS).
Table 1: Physicochemical Constants
| Property | Value | Technical Context |
| Molecular Formula | Core stoichiometry | |
| Average Molecular Weight | 216.18 g/mol | Used for molarity calculations and gravimetric preparation |
| Monoisotopic Mass | 216.0598 Da | Required for Mass Spec (HRMS) identification |
| CAS Number | 161790-21-2 | Unique identifier |
| Chirality | C2 Center (R/S) | The 2-position creates a chiral center; (R)-enantiomers in this class are typically bioactive |
| Predicted LogP | ~2.5 - 2.8 | Moderate lipophilicity; membrane permeable |
| pKa (Acid) | ~3.8 - 4.2 | Exists as carboxylate anion at physiological pH (7.[1][2]4) |
Molecular Weight: The "Label" vs. The "Signal"
In drug development and residue analysis, a common error is using the Average MW for mass spectrometry settings. For 2-(2,4-Difluorophenoxy)butanoic acid, the distinction is critical due to the monoisotopic nature of Fluorine.
The Fluorine Effect
Unlike Chlorine, which has a distinct 3:1 isotopic ratio (
-
Implication: The mass spectrum of this compound will not show the characteristic "chlorine cluster" pattern seen in 2,4-D. It will appear as a single, sharp monoisotopic peak.
-
Protocol: When setting up Selected Ion Monitoring (SIM), you must target 215.05 Da (
), not the average mass derived value.
Calculation Logic
-
Carbon (
): -
Hydrogen (
): -
Fluorine (
): -
Oxygen (
): -
Total Exact Mass: 216.0598 Da
Synthesis & Chirality Workflow
The synthesis of 2-(2,4-Difluorophenoxy)butanoic acid typically follows a Williamson ether synthesis. Because the substitution occurs at the 2-position of the butanoic chain, the product is a racemate unless chiral starting materials are used.
Synthetic Route (Graphviz Visualization)
Figure 1: Synthetic pathway utilizing Williamson ether synthesis. The SN2 reaction at the alpha-carbon of the butyric acid creates the chiral center.
Critical Experimental Note
The 2-position substitution makes this molecule sterically hindered compared to the 4-position analog (4-(2,4-difluorophenoxy)butanoic acid).
-
Reaction Condition: Use a polar aprotic solvent (e.g., Acetone or MEK) with Potassium Carbonate (
) to favor the mechanism. -
Reflux Time: 6–12 hours is typical to ensure complete conversion due to the steric bulk of the ethyl group on the butanoic chain.
Analytical Protocol: LC-MS/MS Quantification
This section details the self-validating protocol for quantifying this molecule in biological matrices (plasma or plant tissue).
Instrumentation Setup
-
System: UHPLC coupled to Triple Quadrupole MS (QqQ).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Ionization: Electrospray Ionization (ESI) in Negative Mode .[3]
Why Negative Mode?
The carboxylic acid moiety (
MRM Transition Logic (Graphviz Visualization)
Figure 2: Mass Spectrometry fragmentation pathway. The cleavage of the ether bond yields the stable 2,4-difluorophenoxide ion.
Step-by-Step Validation Protocol
-
Stock Preparation: Dissolve 2.16 mg of standard in 10 mL Methanol to create a 1.0 mM stock (using Average MW 216.18).
-
Tuning: Infuse stock at 10 µL/min. Optimize Cone Voltage for
215.05. -
Fragmentation: Apply Collision Energy (CE) ramp (10–40 eV).
-
Target: Look for the transition 215.05
129.0 (Phenoxide ion). This is the most robust quantifier.
-
-
Linearity Check: Prepare a 6-point calibration curve (1 ng/mL to 1000 ng/mL).
must be .
Biological & Metabolic Context[5]
Bioisosterism (F vs. Cl)
In herbicide design, replacing Chlorine (in 2,4-D) with Fluorine (in this molecule) serves two purposes:
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-Cl bond (81 kcal/mol), making the ring highly resistant to oxidative metabolism (hydroxylation) by cytochrome P450s.
-
Lipophilicity Modulation: Fluorine increases lipophilicity less drastically than Chlorine, potentially altering translocation in phloem (plants) or blood-brain barrier penetration (mammals).
Beta-Oxidation Pathway
Like 2,4-DB, 2-(2,4-Difluorophenoxy)butanoic acid is likely a substrate for
-
Mechanism: In plants/mammals, the butanoic acid chain (4 carbons) can be shortened by 2 carbons.
-
Metabolite: The primary metabolite is likely 2-(2,4-difluorophenoxy)acetic acid .
-
Significance: If the acetic acid analog is the active auxin mimic, then the butanoic acid form acts as a "pro-drug" or "pro-herbicide."
References
-
Sigma-Aldrich. (2023). Product Specification: 2-(2,4-Difluorophenoxy)butanoic acid (CAS 161790-21-2).[4] Merck KGaA. Link
-
NIST Chemistry WebBook. (2023). Mass Spectrometry Data Center: Phenoxy acid derivatives and fragmentation patterns. National Institute of Standards and Technology. Link
-
ChemScene. (2023). Safety Data Sheet and Physicochemical Properties for Fluorinated Phenoxy Acids.Link
-
Agilent Technologies. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides by Negative Ion Electrospray LC/MS/MS.[5] Application Note 15. Link
Sources
- 1. PubChemLite - 4-(2,4-difluorophenoxy)butanoic acid (C10H10F2O3) [pubchemlite.lcsb.uni.lu]
- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 4. 2-(2,4-Difluorophenoxy)butanoic acid | 161790-21-2 [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
